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Compound of Interest

Compound Name: Vevorisertib

Cat. No.: B3322094

Introduction

Vevorisertib (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-
AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4]
The discovery and development of Vevorisertib have been driven by the critical role of the
PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5]
Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a
frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7]
Vevorisertib was developed to target all three isoforms of the serine/threonine kinase AKT
(AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors
harboring alterations in the PI3K/AKT pathway.[1][4]

Mechanism of Action

Vevorisertib functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-
binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for
AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By
inhibiting pan-AKT activity, Vevorisertib effectively blocks the downstream signaling cascade,
leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a
multitude of cellular processes. The following diagram illustrates the central role of AKT in this
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pathway and the point of intervention for Vevorisertib.
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Vevorisertib inhibits the PIBK/AKT/mTOR signaling pathway.
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Preclinical Development

The preclinical evaluation of Vevorisertib demonstrated its high potency and selectivity for AKT
kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor

activity.

In Vitro Potency and Selectivity

Vevorisertib was found to be a potent inhibitor of all three AKT isoforms with nanomolar
efficacy.[1][2] Importantly, it displayed high selectivity, with minimal inhibition of other kinases,
reducing the potential for off-target effects.[6][10]

Target IC50 (nM)[1][2][6] Kd (nM)[6][8][11]

AKT1 0.55 1.2

AKT2 0.81

AKT3 1.31

AKT1-E17K Mutant - 8.6
Cell-Based Assays

Vevorisertib demonstrated potent anti-proliferative effects across a broad panel of cancer cell
lines, particularly those with activating mutations in the PISK/AKT pathway.[6][9][11]

Cancer Type Cell Lines with GI50 < 1 puM[6][9]
Esophageal 100% (3/3)

Breast 87.5% (14/16)

Head and Neck 67% (4/6)

Colorectal 56% (14/25)

Leukemia 53% (9/17)

Experimental Protocol: Cell Proliferation Assay
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e Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured
in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a
2022 study.[12]

o Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations
of Vevorisertib or vehicle control.

 Incubation: Cells were incubated for a defined period (e.g., 72 hours).

 Viability Assessment: Cell viability was determined using a standard method, such as the
sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.

o Data Analysis: The half-maximal growth inhibitory concentration (G150) was calculated from
the dose-response curves.

In Vivo Efficacy in Xenograft Models

Vevorisertib demonstrated significant, dose-dependent anti-tumor activity in various preclinical
cancer models, including patient-derived xenograft (PDX) models.[1][6]

Model Dosing Regimen Tumor Growth Inhibition

AN3CA Endometrial Cancer

120 mg/kg, p.o. daily Up to 92%[6]
Xenograft
AKT1-E17K Mutant 75 mg/kg, p.o. (5 days on, 2
. Up to 98%[6][11]
Endometrial PDX days off)

. ) . - Significant reduction in tumor
Cirrhotic Rat Model with HCC Not specified )
size and number[13]

Experimental Protocol: Xenograft Tumor Growth Study
¢ Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

o Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments
were subcutaneously implanted.[9]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.mdpi.com/1422-0067/23/24/16206
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.medchemexpress.com/vevorisertib.html
https://aacrjournals.org/cancerres/article/76/14_Supplement/374/541299/Abstract-374-In-vitro-and-in-vivo-anti-tumor
https://aacrjournals.org/cancerres/article/76/14_Supplement/374/541299/Abstract-374-In-vitro-and-in-vivo-anti-tumor
https://aacrjournals.org/cancerres/article/76/14_Supplement/374/541299/Abstract-374-In-vitro-and-in-vivo-anti-tumor
https://www.medchemexpress.com/vevorisertib-trihydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/36555845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607407/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3322094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100
mm3), animals were randomized into treatment and control groups.[9]

» Drug Administration: Vevorisertib was administered orally at various dose levels and
schedules. The vehicle control was typically a methylcellulose solution.[9]

e Tumor Measurement: Tumor volume was measured regularly using calipers.

e Endpoint: The study was terminated when tumors in the control group reached a
predetermined size or at a specified time point. Tumor growth inhibition was calculated by
comparing the mean tumor volume of the treated groups to the control group.

Clinical Development

Vevorisertib advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics,
and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN
mutations.

Phase 1b Clinical Trial (NCT02761694)

A first-in-human, Phase 1b study investigated Vevorisertib as a single agent and in
combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

Key Findings:

o Safety and Tolerability: Vevorisertib, both as a monotherapy and in combination,
demonstrated a manageable safety profile.[15] The most common treatment-related adverse
events included pruritic and maculopapular rashes.[15]

e Pharmacokinetics: Maximum plasma concentrations of Vevorisertib were reached 1-4 hours
after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The
plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]

o Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate
was 5% for Vevorisertib monotherapy and 20% for the combination with paclitaxel.[15]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4607407/
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607407/
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT02761694
https://pubmed.ncbi.nlm.nih.gov/36970876/
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36970876/
https://pubmed.ncbi.nlm.nih.gov/36970876/
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36970876/
https://www.medchemexpress.com/vevorisertib.html
https://aacrjournals.org/cancerres/article/76/14_Supplement/374/541299/Abstract-374-In-vitro-and-in-vivo-anti-tumor
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36970876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3322094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Treatment Arm Objective Response Rate (ORR)[15]
Vevorisertib Monotherapy 5% (3 partial responses)

Vevorisertib + Paclitaxel 20% (2 partial responses)

Vevorisertib + Fulvestrant 0%

Discovery and Development Workflow

The development of Vevorisertib followed a logical progression from target identification to

clinical evaluation.
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The logical progression of Vevorisertib's development.

Conclusion

Vevorisertib is a potent and selective pan-AKT inhibitor that has undergone extensive
preclinical and early clinical evaluation. Its development highlights the therapeutic potential of
targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown
a manageable safety profile and modest single-agent activity, its future development may focus
on combination therapies to enhance its anti-tumor efficacy. The data gathered from the
development of Vevorisertib provides a valuable foundation for further research into AKT
inhibition as a cancer treatment strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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